Senkyunolide R

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

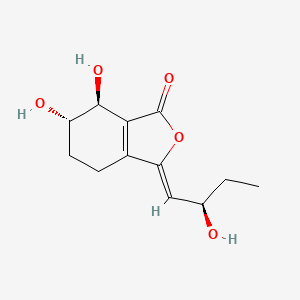

Senkyunolide R is a natural phthalide compound found in the rhizomes of Ligusticum chuanxiong, a traditional Chinese medicinal herb. It is known for its potential therapeutic effects, particularly in the treatment of cardiovascular and cerebrovascular diseases. This compound has drawn significant interest due to its pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Aplicaciones Científicas De Investigación

Senkyunolide R has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and synthesis of phthalides.

Biology: Research has shown that this compound exhibits significant biological activities, including anti-inflammatory and antioxidant effects.

Medicine: The compound is being investigated for its potential therapeutic effects in treating cardiovascular and cerebrovascular diseases, as well as its neuroprotective properties.

Industry: This compound is used in the development of pharmaceuticals and nutraceuticals due to its beneficial health effects

Mecanismo De Acción

Target of Action

It is known that senkyunolide i, a similar compound, has been studied for its potential as a cardio-cerebral vascular drug candidate

Mode of Action

Based on the studies on similar compounds, it can be hypothesized that senkyunolide r may interact with its targets to exert pharmacological effects such as analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects

Biochemical Pathways

It is known that similar compounds have been shown to affect various biochemical pathways, including those involved in inflammation, thrombosis, and tumor growth

Pharmacokinetics

It is known that similar compounds are rapidly absorbed in vivo and widely distributed in the kidneys, liver, and lungs . The metabolic pathway is mainly phase II metabolism

Result of Action

It is known that similar compounds have been shown to have various pharmacological effects, including analgesic, anti-inflammatory, antioxidant, anti-thrombotic, and anti-tumor effects

Action Environment

It is known that similar compounds are relatively stable to heat, acid, and oxygen

Análisis Bioquímico

Biochemical Properties

Senkyunolide R plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the anti-inflammatory properties of this compound.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of vascular smooth muscle cells by downregulating the expression of proliferative genes . It also affects the cell signaling pathways involved in inflammation and apoptosis, thereby protecting cells from oxidative stress and inflammatory damage .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . It also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a role in regulating gene expression related to lipid metabolism and inflammation . These molecular interactions contribute to the anti-inflammatory and protective effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under various conditions, including heat, acid, and oxygen exposure . Long-term studies have shown that this compound can maintain its anti-inflammatory and protective effects over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively reduce inflammation and protect against oxidative stress without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including phase I and phase II metabolism. In phase I metabolism, this compound undergoes oxidation and hydrolysis, while in phase II metabolism, it undergoes conjugation reactions such as glucuronidation and sulfation . These metabolic pathways facilitate the elimination of this compound from the body and influence its bioavailability and therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on the central nervous system . Additionally, this compound interacts with transporters and binding proteins that facilitate its uptake and distribution in different tissues, including the liver, kidneys, and lungs . These interactions influence the localization and accumulation of this compound within the body .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various enzymes and signaling molecules, while in the nucleus, it influences gene expression by interacting with transcription factors . These localization patterns are crucial for the biological effects of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Senkyunolide R involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of specific aldehydes and ketones under acidic conditions to form the phthalide ring structure. The reaction conditions typically involve the use of strong acids like sulfuric acid or hydrochloric acid as catalysts, and the reactions are carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from the rhizomes of Ligusticum chuanxiong. The extraction process includes the use of solvents such as ethanol or methanol to isolate the compound, followed by chromatographic techniques to purify it. Advanced methods like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Senkyunolide R undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, halogenated, or alkylated compounds. These derivatives often exhibit different pharmacological properties and can be used for further research and development .

Comparación Con Compuestos Similares

Senkyunolide R is often compared with other phthalides such as ligustilide and senkyunolide I. While all these compounds share similar pharmacological activities, this compound is unique due to its superior stability, solubility, and bioavailability. This makes it a more promising candidate for drug development and therapeutic applications .

List of Similar Compounds

- Ligustilide

- Senkyunolide I

- Senkyunolide A

- Senkyunolide H

This compound stands out among these compounds due to its enhanced pharmacokinetic properties and broader range of biological activities .

Propiedades

IUPAC Name |

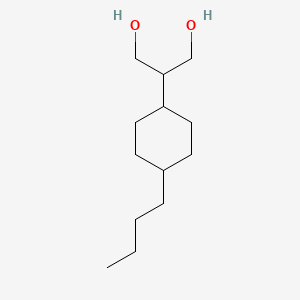

(3Z,6S,7S)-6,7-dihydroxy-3-[(2R)-2-hydroxybutylidene]-4,5,6,7-tetrahydro-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-2-6(13)5-9-7-3-4-8(14)11(15)10(7)12(16)17-9/h5-6,8,11,13-15H,2-4H2,1H3/b9-5-/t6-,8+,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGANEFDEDYAJS-QPICXUTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C1C2=C(C(C(CC2)O)O)C(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C\1/C2=C([C@@H]([C@H](CC2)O)O)C(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)